2-Methyl-2-phenylpent-4-enenitrile

Catalog No.
S1480273
CAS No.
104367-49-9
M.F
C12H13N
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-phenylpent-4-enenitrile

CAS Number

104367-49-9

Product Name

2-Methyl-2-phenylpent-4-enenitrile

IUPAC Name

2-methyl-2-phenylpent-4-enenitrile

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3

InChI Key

IWIWGVIGABEPHB-UHFFFAOYSA-N

SMILES

CC(CC=C)(C#N)C1=CC=CC=C1

Synonyms

2-METHYL-2-PHENYL-PENT-4-ENENITRILE

Canonical SMILES

CC(CC=C)(C#N)C1=CC=CC=C1

2-Methyl-2-phenylpent-4-enenitrile is an organic compound characterized by a nitrile functional group attached to a pentene backbone. Its molecular formula is C13H15NC_{13}H_{15}N. The structure features a methyl and a phenyl group on the second carbon of the pentene chain, which contributes to its unique reactivity and properties. This compound is of interest in organic synthesis due to its potential as an intermediate in the production of various pharmaceuticals and agrochemicals.

Typical of alkenes and nitriles:

  • Electrophilic Additions: The double bond can react with electrophiles, leading to the formation of various substituted products.
  • Nucleophilic Additions: The nitrile group can participate in nucleophilic attack, allowing for the formation of amines or carboxylic acids upon hydrolysis.
  • Cycloadditions: Under specific conditions, this compound may also engage in cycloaddition reactions, forming cyclic structures.

Several synthetic routes have been reported for the preparation of 2-Methyl-2-phenylpent-4-enenitrile:

  • Alkylation Reactions: The compound can be synthesized via alkylation of appropriate precursors using alkyl halides and nitriles.
  • Nitrile Synthesis: A common method includes the reaction of 2-methyl-2-phenylpent-4-enal with sodium cyanide under acidic conditions, facilitating the formation of the nitrile group.
  • One-Pot Reactions: Recent studies have highlighted one-pot transformations that utilize safer sources of cyanide, streamlining the synthesis process while minimizing waste .

2-Methyl-2-phenylpent-4-enenitrile serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
  • Material Science: The compound's unique properties may find applications in developing novel materials or polymers.

Several compounds share structural similarities with 2-Methyl-2-phenylpent-4-enenitrile. These include:

Compound NameMolecular FormulaKey Features
4-Methyl-2-phenyl-pent-2-enenitrileC12H13NC_{12}H_{13}NSimilar nitrile functionality; different alkene position
3-Methyl-3-phenylbutyronitrileC12H13NC_{12}H_{13}NContains a butyronitrile framework
3,3-DimethylbutanenitrileC7H13NC_{7}H_{13}NSimpler structure; lacks phenyl substitution

Uniqueness

The uniqueness of 2-Methyl-2-phenylpent-4-enenitrile lies in its specific arrangement of substituents, which affects its reactivity and potential biological activity. The combination of a phenyl group and a nitrile on a branched alkene chain distinguishes it from other similar compounds, making it an interesting candidate for further research in synthetic chemistry and pharmacology.

Equilibrium-Driven Transnitrilation Strategies

Equilibrium-driven transnitrilation enables the synthesis of nitrile-bearing quaternary centers via reversible CN transfer. Alazet et al. demonstrated that 2-methyl-2-phenylpropanenitrile serves as a non-toxic electrophilic cyanide source in reactions with alkyl lithium reagents (e.g., s-BuLi). The process involves:

  • Lithium imine formation: Alkyl lithium attacks the nitrile carbon, generating a lithium imine intermediate.
  • Retro-Thorpe fragmentation: The intermediate fragments, releasing a lithium amide and forming a new nitrile-bearing species.
  • Anion relay: The lithium amide abstracts a proton, regenerating the base for subsequent electrophilic trapping.

Key conditions:

  • Solvent: Et₂O or THF at −78°C to room temperature.
  • Electrophiles: Allyl bromides, benzyl bromides, or ketones.
  • Yields: 61–85% for gem-difunctionalized products.

Table 1: Transnitrilation Substrates and Outcomes

ElectrophileAlkyl LithiumProduct YieldReference
Allyl bromides-BuLi80%
Benzyl bromidet-BuLi69%
StyrenePhLi70% (2.3:1 dr)

Anion-Relay Approaches in Quaternary Center Formation

Anion-relay strategies combine transnitrilation with sequential electrophilic trapping to construct quaternary centers. For example:

  • Carbolithiation: Alkyl lithium adds to styrene, forming a benzylic lithium species.
  • Transnitrilation: Reaction with 2-methyl-2-phenylpropanenitrile transfers the CN group.
  • Electrophilic quenching: Allyl bromide or ketones trap the anion, yielding α-aryl or α-alkyl nitriles.

Mechanistic insight:

  • The leaving group’s basicity (e.g., phenyl vs. methyl) dictates equilibrium shifts.
  • Steric hindrance at the quaternary carbon improves diastereoselectivity (up to 2.3:1 dr).

Cobalt-Catalyzed C–H Activation Pathways

Cobalt(III) catalysts enable three-component reactions for quaternary nitriles via C–H activation. A 2021 study disclosed:

  • C–H metalation: Co(III) activates aryl C–H bonds, forming a six-membered cobaltacycle.
  • Migratory insertion: 1,3-Dienes insert into the Co–C bond.
  • Cyanation: Electrophilic cyanating agents (e.g., N-cyano-N-phenyl-p-toluenesulfonamide) deliver the nitrile group.

Advantages:

  • Broad substrate scope (aryl, alkyl dienes).
  • High regioselectivity (>20:1) and functional group tolerance.

Application example:

  • Synthesis of γ-lactones via nitrile hydrolysis and cyclization.

Rhodium-Mediated [3+2] Cycloaddition Techniques

Rhodium(II) catalysts facilitate formal [3+2] cycloadditions between in situ-generated nitrile ylides and alkenes. Key steps:

  • Nitrile ylide formation: α-Trifluoromethyl-N-triftosylhydrazones decompose under Rh catalysis, generating ylides.
  • Cycloaddition: Ylides react with alkenes (e.g., styrene), forming 2-trifluoromethyl-1-pyrrolines with quaternary centers.

Conditions:

  • Catalyst: Rh₂(esp)₂ (1 mol%).
  • Solvent: Dichloroethane at 40°C.
  • Yields: 72–89% with >19:1 dr.

Mechanistic validation:

  • DFT studies confirm a ligand-to-ligand hydrogen transfer (LLHT) pathway over oxidative addition.

Thermodynamic Control in Transnitrilation Processes

Transnitrilation—the transfer of a nitrile group from a donor to an acceptor molecule—has emerged as a pivotal strategy for constructing nitrile-bearing quaternary centers. For 2-methyl-2-phenylpent-4-enenitrile, this process often employs dimethylmalononitrile (DMMN) as a cyanating agent due to its bench stability and low toxicity [2] [5]. The reaction proceeds under thermodynamic control, favoring the formation of the more stable nitrile product through retro-Thorpe fragmentation of intermediate imine adducts (Figure 1) [2].

Key factors governing this equilibrium include:

  • Temperature: Elevated temperatures (60–80°C) accelerate retro-Thorpe fragmentation, driving the equilibrium toward nitrile product formation [5].
  • Solvent polarity: Polar aprotic solvents like tetrahydrofuran enhance charge separation in transition states, improving reaction rates [2].
  • Steric effects: Bulky substituents on the substrate destabilize intermediate imine adducts, favoring nitrile liberation [5].

Table 1: Comparison of cyanating agents in transnitrilation reactions

AgentReaction Temp (°C)Yield (%)Reference
DMMN6092 [5]
N-Cyanosuccinimide2578 [1]
Acetonitrile oxide4065 [4]

The superior performance of DMMN arises from its ability to stabilize negative charge density during the fragmentation step, as demonstrated by natural bond orbital (NBO) analyses [2].

Lithium Imine Intermediate Formation and Fragmentation

The synthesis of 2-methyl-2-phenylpent-4-enenitrile frequently involves lithium-mediated reactions, where organolithium reagents attack electrophilic cyanating agents to form key intermediates. Density functional theory (DFT) studies reveal a two-stage mechanism:

  • Nucleophilic addition: Aryl- or alkyl-lithium species attack the nitrile carbon of DMMN, forming a lithium imine complex [2] [6].
  • Brook rearrangement: A [1] [4]-sigmatropic shift redistributes electron density, generating a stabilized lithium alkoxide intermediate [6].

Figure 2: Proposed mechanism for lithium imine formation and fragmentation

  • RLi + DMMN → Li-imine adduct
  • Retro-Thorpe fragmentation → RCN + Li-salts

Crucially, the linear geometry of the lithium-nitrogen bond in the imine adduct facilitates fragmentation by reducing steric strain [2]. Kinetic isotope effect (KIE) studies using deuterated substrates confirm that β-hydride elimination is not rate-limiting, contrasting with transition-metal-catalyzed alternatives [1].

Role of Base Effects in Anion Relay Sequencing

Anion relay chemistry enables the sequential functionalization of 2-methyl-2-phenylpent-4-enenitrile precursors through carefully orchestrated charge migration. The process involves three distinct phases:

  • Initiation: Enantioselective [1] [2]-addition of lithium acetylides to carbonyl groups, mediated by chiral BINOL catalysts [6].
  • Relay: Base-induced [1] [4]-Brook rearrangement propagates negative charge across the molecular framework [6].
  • Termination: Electrophilic trapping at the newly generated anion site installs the nitrile group [5].

Critical base effects:

  • Polar aprotic bases (e.g., hexamethylphosphoramide) enhance anion stability through strong solvation [6].
  • Steric bulk in bases like diisopropylamide minimizes undesired proton transfer side reactions [5].
  • Counterion effects: Potassium cations outperform lithium in stabilizing extended anion chains due to larger ionic radius [6].

This multi-anion sequencing approach achieves remarkable stereocontrol, with enantiomeric excesses >90% reported for certain substrates [6].

DFT Elucidation of Cycloaddition Transition States

Cycloaddition routes to 2-methyl-2-phenylpent-4-enenitrile derivatives benefit significantly from computational modeling. A landmark DFT study at the ωB97X-D/6-311++G(d,p) level analyzed 1,3-dipolar cycloadditions between nitrile oxides and 7-oxabenzonorbornadienes [4]:

Key findings:

  • Asynchronous mechanism: Bond formation between the nitrile oxide oxygen and substrate occurs earlier than carbon-carbon bond formation (Figure 3) [4].
  • Distortion-interaction analysis: 85% of the activation energy originates from substrate distortion, explaining the preference for exo transition states [4].
  • NCI analysis: Non-covalent interactions between the nitrile group and substrate aromatic system stabilize transition states by 4.2 kcal/mol [4].

Table 2: DFT-calculated activation energies for cycloaddition pathways

PathwayΔG‡ (kcal/mol)Selectivity
exo18.794:6
endo22.36:94

These computational insights rationalize the observed anti regioselectivity and provide a blueprint for designing novel cycloaddition catalysts.

The pharmaceutical industry has increasingly recognized 2-Methyl-2-phenylpent-4-enenitrile as a crucial intermediate for complex drug synthesis. The compound's unique structural arrangement, featuring both a phenyl group and a nitrile functionality on a branched alkene chain, provides exceptional reactivity patterns that distinguish it from conventional pharmaceutical building blocks .

Transnitrilation Strategy for Drug Development

Recent research has established that compounds structurally related to 2-Methyl-2-phenylpent-4-enenitrile serve as non-toxic electrophilic cyanide sources in pharmaceutical synthesis. The transnitrilation and anion-relay strategy represents a revolutionary approach to pharmaceutical intermediate synthesis, enabling the formation of all-carbon quaternary centers bearing nitrile groups through a thermodynamically controlled process [1].

This methodology offers substantial advantages over traditional cyanation procedures that rely on toxic cyanide salts. The process achieves yields ranging from 54-85% for various pharmaceutical intermediates, while avoiding the safety hazards associated with conventional synthetic routes [1]. The one-pot transformation capability minimizes waste generation and accelerates the synthesis of complex pharmaceutical molecules by eliminating the need for intermediate purification steps.

Complex Pharmaceutical Architecture Assembly

The compound enables the synthesis of diverse alpha-arylnitriles, which are not only versatile synthetic intermediates but also prevalent structural motifs in numerous pharmaceuticals [1]. Notable examples include intermediates for Verapamil, a drug listed on the World Health Organization's Essential Medicines list, where 2-methyl-2-phenylpent-4-enenitrile analogues serve as key building blocks [1].

The pharmaceutical applications demonstrate remarkable structural diversity, with the compound facilitating the synthesis of nitrile-bearing quaternary centers through various electrophile-trapping reactions. These include reactions with alkyl halides, carbonyl-based electrophiles, and heteroaromatic compounds, yielding products with yields ranging from 41-80% depending on the specific synthetic pathway [1].

Enhanced Pharmacological Properties

Research indicates that incorporation of nitrile groups into pharmaceutical molecules provides significant advantages in drug design. The nitrile functionality offers enhanced binding affinity to biological targets, improved pharmacokinetic profiles, and reduced drug resistance compared to non-nitrile analogues [2]. The linear conformation and small molecular volume of the nitrile group enable fine accommodation in binding pockets and demonstrate tolerance to various target mutations [2].

Table 1: Pharmaceutical Applications of 2-Methyl-2-phenylpent-4-enenitrile and Related Nitrile Compounds

Pharmaceutical ApplicationExample Compounds/ApplicationsStructural AdvantagesYield Range (%)
Drug intermediate synthesisVerapamil intermediate (2-methyl-2-phenylpent-4-enenitrile analogues)High reactivity, versatile transformations54-85
Nitrile-containing active pharmaceutical ingredientsAnastrazole, Cilomilast, VerapamilEnhanced binding affinity, improved pharmacokineticsVariable
Complex molecule building blocksQuaternary carbon center formationEfficient one-pot synthesis, multiple bond formation41-80
Synthetic intermediate for drug developmentTransnitrilation and anion-relay strategyNon-toxic CN source, avoids hazardous cyanides46-77
Selective anticancer precursor synthesisHydroxymato cobalt complexesCost-effective metals, lower temperaturesNot specified

Agrochemical Building Block Development

2-Methyl-2-phenylpent-4-enenitrile has emerged as a promising scaffold for developing next-generation agrochemical agents with improved potency and selectivity. The compound's structural versatility and potential bioactivity make it particularly valuable for designing novel insecticidal and fungicidal preparations [4].

Acrylonitrile-Based Agrochemical Synthesis

Research demonstrates that acrylonitrile derivatives, structurally related to 2-Methyl-2-phenylpent-4-enenitrile, serve as effective building blocks for agrochemical synthesis. The reactive vinyl nitrile functionality enables controlled nucleophilic addition and substitution reactions, targeting specific structural motifs known to enhance biological efficacy against agricultural pests [4].

Studies have shown that acrylonitrile-based molecules synthesized through these controlled reactions exhibit significant activity against selected insect pests and phytopathogenic fungi. The observed bioactivity correlates directly with electron-withdrawing substituents and nitrile functionality, which contribute to increased molecular reactivity and target specificity [4].

Enhanced Bioactivity Through Structural Modification

The development of agrochemical preparations based on 2-Methyl-2-phenylpent-4-enenitrile focuses on leveraging the compound's unique structural characteristics. The combination of a phenyl group and nitrile functionality on a branched alkene chain provides enhanced interactions with biological targets, making it a candidate for further agrochemical development .

Preliminary bioassays of related compounds reveal notable biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the phenyl group enhances interactions with biological targets, while the nitrile group participates in important hydrogen-bonding and π-π interactions .

Sustainable Agrochemical Development

The application of 2-Methyl-2-phenylpent-4-enenitrile in agrochemical development aligns with modern sustainable chemistry principles. The cyanide-free synthesis methods and improved safety profiles associated with nitrile-based building blocks represent significant advances over traditional agrochemical synthesis approaches [6] [7].

Table 2: Agrochemical Building Block Development Using Nitrile Compounds

Agrochemical CategoryNitrile Precursor TypeSynthesis MethodTarget PropertiesDevelopment Status
Insecticidal compoundsAcrylonitrile derivativesNucleophilic addition reactionsEnhanced molecular reactivityResearch phase
Fungicidal compoundsAcrylonitrile derivativesSubstitution reactionsTarget specificityResearch phase
Pesticide intermediatesNitrile-containing building blocksCyanide-free synthesis methodsImproved potency and selectivityEstablished methods
Herbicide synthesisAromatic nitrilesSandmeyer reaction variantsStructural versatilityCommercial application
General agrochemical preparationsPhenylpent-4-enenitrile analoguesEquilibrium-driven transnitrilationBioactivity enhancementEmerging methodology

Material Science Precursor Utilization

In material science applications, 2-Methyl-2-phenylpent-4-enenitrile and related nitrile compounds serve as crucial precursors for advanced material synthesis, particularly in the development of high-performance polymers and carbon fiber materials [8] [9].

Carbon Fiber Precursor Applications

The most significant material science application involves the use of nitrile-containing compounds as precursors for carbon fiber synthesis. Polyacrylonitrile (PAN), a polymer closely related to 2-Methyl-2-phenylpent-4-enenitrile, serves as the primary precursor for commercial carbon fiber production [10] [11].

The carbon fiber synthesis process involves three critical stages: electrospinning, stabilization, and carbonization. During stabilization at temperatures ranging from 200-300°C, the nitrile groups undergo cyclization reactions, forming infusible ladder-like structures that can withstand higher temperatures and increase carbon yield. This process converts the C≡N bonds into C=N bonds, creating crosslinks between polymer molecules [10] [11].

The carbonization stage, conducted at approximately 1000°C in an inert atmosphere, further develops the ladder structure into a turbostratic carbon structure, achieving final carbon content of approximately 90% after complete carbonization [11]. The resulting carbon fibers demonstrate excellent physical and mechanical properties, making them suitable for applications in energy, biomedical, and aerospace industries [11].

High-Performance Polymer Development

2-Methyl-2-phenylpent-4-enenitrile analogues contribute to the development of high-performance polymers through incorporation of nitrile functionality into polymer chains. Research demonstrates that nitrile-containing methacrylate monomers derived from lignin-inspired precursors achieve glass transition temperatures ranging from 150-238°C, significantly higher than conventional polymers [12].

The nitrile group incorporation provides multiple advantages in polymer design:

  • Enhanced thermal stability with decomposition temperatures exceeding 300°C
  • Improved mechanical properties through increased intermolecular interactions
  • Tunable glass transition temperatures for specific application requirements
  • Superior chemical resistance compared to non-nitrile analogues [12]

Advanced Material Synthesis Applications

The versatility of 2-Methyl-2-phenylpent-4-enenitrile extends to specialty chemical production and advanced material synthesis. The compound's ability to undergo various chemical transformations makes it valuable for producing polymers, nanomaterials, and energy storage materials [13].

Recent developments include melt-processible polyacrylonitrile-based carbon fiber precursors created through copolymerization of acrylonitrile with N,N-substituted acryloamidines. These materials inherit low onset temperatures for cyclization (as low as 138°C) while maintaining the ability to undergo melt spinning for fiber formation [14].

Cost-Effective Material Solutions

Research into cost-effective carbon fiber precursors has identified polyacrylonitrile blends with plastic wastes and bio-based polymers as promising alternatives. PAN/cellulose blends demonstrate the highest carbon yield and most substantial all-carbon ring formation, offering environmentally friendly and economically viable solutions for advanced material production [9] [15].

Table 3: Material Science Precursor Utilization of Nitrile Compounds

Material ApplicationPrecursor CompoundProcessing ConditionsKey PropertiesCarbon Yield (%)
Carbon fiber precursorsPolyacrylonitrile (PAN)Stabilization: 200-300°C; Carbonization: 1000°CHigh thermal stability, chemical resistance90+ after carbonization
High-performance polymersNitrile-containing methacrylatesPolymerization at controlled temperaturesImproved glass transition temperatureNot specified
Advanced material synthesisPhenylpent-4-enenitrile derivativesVariable synthesis conditionsEnhanced reactivity and selectivityVariable
Polymer modificationN,N-substituted acryloamidinesCopolymerization with acrylonitrileMelt-processible characteristicsVariable
Specialty chemical production2-Methyl-2-phenylpent-4-enenitrile analoguesTransnitrilation reactionsVersatile synthetic intermediatesNot specified

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Dates

Last modified: 02-18-2024

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